Beta-lactopyranosyl phenylisothiocyanate

Description

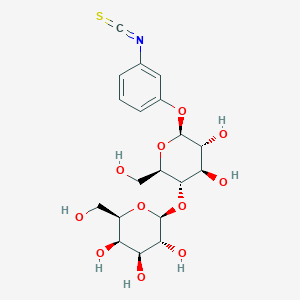

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25NO11S |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(3-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-2-8(4-9)20-7-32/h1-4,10-19,21-27H,5-6H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 |

InChI Key |

FUWCMRQYLJXYNJ-BAGUKLQFSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)N=C=S |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)N=C=S |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Beta Lactopyranosyl Phenylisothiocyanate

Methodologies for the Chemical Synthesis of Beta-lactopyranosyl Phenylisothiocyanate

The synthesis of this compound, a compound featuring a lactose (B1674315) unit linked to a phenylisothiocyanate moiety, necessitates a strategic approach. This typically involves the initial formation of a glycosidic bond between lactose and an appropriate aminophenol derivative, followed by the conversion of the amino group to an isothiocyanate. The hydroxyl groups of the lactose moiety are generally protected during these steps to ensure regioselectivity and prevent unwanted side reactions.

Classical Synthetic Routes

Classical approaches to the synthesis of glycosyl isothiocyanates often rely on the reaction of a glycosyl halide with a thiocyanate (B1210189) salt. For the synthesis of a this compound, a plausible classical route would first involve the synthesis of an aminophenyl lactoside. This can be achieved through a Koenigs-Knorr type reaction between a per-O-acetylated lactosyl halide, such as hepta-O-acetyl-α-D-lactosyl bromide, and a protected aminophenol, followed by deprotection of the amino group.

Once the aminophenyl lactoside is obtained, the amino group can be converted to the isothiocyanate. A common method for this transformation is the reaction with thiophosgene (B130339) (CSCl₂) or a less hazardous equivalent like carbon disulfide (CS₂) in the presence of a base, followed by treatment with a desulfurizing agent.

Table 1: Key Intermediates and Reagents in Classical Synthesis

| Intermediate/Reagent | Structure | Role |

| Hepta-O-acetyl-α-D-lactosyl bromide | Per-O-acetylated lactose with a bromine at the anomeric position | Glycosyl donor |

| p-Nitrophenol | Phenol with a nitro group at the para position | Glycosyl acceptor (precursor to aminophenol) |

| Tin(II) chloride (SnCl₂) | Reducing agent | Reduction of the nitro group to an amino group |

| Thiophosgene (CSCl₂) | Thiocarbonylating agent | Conversion of the amino group to isothiocyanate |

The reaction yields are dependent on the specific conditions and substrates used. For analogous glycosyl isothiocyanates, yields can vary significantly.

Modern Synthetic Approaches and Yield Optimization

More contemporary methods for the synthesis of glycosyl isothiocyanates offer milder reaction conditions and improved yields. One such approach is the tandem Staudinger/aza-Wittig reaction. This method would involve the preparation of a lactosyl azide (B81097), which can then be reacted with a phosphine (B1218219) (such as triphenylphosphine) and carbon disulfide to directly form the isothiocyanate. This approach avoids the use of highly toxic reagents like thiophosgene.

Another modern strategy involves the use of sugar oxazolines as glycosyl donors. The reaction of a per-O-acetylated lactosyl oxazoline (B21484) with thiophosgene can provide the corresponding glycosyl isothiocyanate. The stereochemical outcome of this reaction can often be controlled by the choice of reaction conditions.

Yield optimization for these synthetic routes involves careful control of reaction parameters such as temperature, solvent, and stoichiometry of reagents. The use of phase-transfer catalysts can also be beneficial in reactions involving immiscible reactants.

Table 2: Comparison of Synthetic Approaches for Glycosyl Isothiocyanates

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Classical (Halide) | Glycosyl Halide | Thiocyanate Salt | Well-established | Often requires harsh conditions, stereoselectivity can be an issue |

| Staudinger/aza-Wittig | Glycosyl Azide | Phosphine, CS₂ | Mild conditions, high yields | Requires synthesis of the azide precursor |

| Oxazoline Method | Sugar Oxazoline | Thiophosgene | Good stereocontrol | Utilizes toxic thiophosgene |

Design and Synthesis of this compound Derivatives

The derivatization of this compound allows for the systematic modification of its structure to explore structure-activity relationships. Modifications can be targeted at the lactopyranosyl moiety, the phenyl ring, or the isothiocyanate group itself.

Modifications on the Lactopyranosyl Moiety

The numerous hydroxyl groups on the lactopyranosyl moiety offer multiple sites for modification. Selective protection and deprotection strategies are crucial to achieve regioselective derivatization.

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to alter the polarity and steric bulk of the molecule. For instance, selective acetylation or benzylation of specific hydroxyl groups can be achieved using appropriate catalysts and reaction conditions.

Oxidation: The primary hydroxyl groups at the C6 and C6' positions can be selectively oxidized to carboxylic acids, introducing a negative charge and new functional handles for further conjugation.

Glycosylation: Further glycosylation at one of the free hydroxyl groups can lead to the synthesis of higher-order oligosaccharide derivatives.

Table 3: Examples of Regioselective Modifications of Glycosides

| Reaction | Reagent | Position Modified |

| Silylation | TBDMSCl, Pyridine | Primary OH (e.g., C6, C6') |

| Acylation (enzymatic) | Vinyl acetate (B1210297), Lipase | Specific secondary OH |

| Oxidation (catalytic) | TEMPO, NaBr, NaOCl | Primary OH to COOH |

Modifications on the Phenyl Ring

The phenyl ring of this compound can be modified through electrophilic or nucleophilic aromatic substitution reactions, provided the existing substituents are compatible with the reaction conditions.

Electrophilic Aromatic Substitution: The introduction of substituents such as nitro (-NO₂), halogen (-Cl, -Br), or alkyl (-R) groups onto the phenyl ring can be achieved through standard electrophilic aromatic substitution protocols. The position of substitution will be directed by the existing glycosidic and isothiocyanate groups.

Nucleophilic Aromatic Substitution: If the phenyl ring is appropriately activated with electron-withdrawing groups, nucleophilic aromatic substitution can be used to introduce other functionalities.

Alterations of the Isothiocyanate Functional Group

The isothiocyanate group is highly reactive towards nucleophiles, providing a versatile handle for derivatization.

Thiourea (B124793) Formation: The most common reaction of isothiocyanates is their conversion to thioureas upon reaction with primary or secondary amines. This reaction is typically high-yielding and proceeds under mild conditions. A wide variety of amines can be used to introduce diverse functionalities.

Reaction with other Nucleophiles: Isothiocyanates can also react with other nucleophiles such as alcohols, thiols, and hydrazines to form thiocarbamates, dithiocarbamates, and thiosemicarbazides, respectively. These reactions expand the range of accessible derivatives.

Table 4: Reactions of the Isothiocyanate Group

| Nucleophile | Product |

| Primary Amine (R-NH₂) | N,N'-Disubstituted Thiourea |

| Secondary Amine (R₂NH) | N,N,N'-Trisubstituted Thiourea |

| Alcohol (R-OH) | Thiocarbamate |

| Thiol (R-SH) | Dithiocarbamate (B8719985) |

| Hydrazine (H₂N-NH₂) | Thiosemicarbazide |

The synthesis and derivatization of this compound represent a rich area of carbohydrate chemistry. The methods outlined in this article provide a foundation for the creation of a diverse library of related compounds, which can be instrumental for various scientific investigations.

Stereoselective Synthesis and Chiral Resolution Techniques

The stereoselective synthesis of β-lactopyranosyl phenylisothiocyanate is crucial for obtaining the desired biologically active isomer. The stereochemistry at the anomeric carbon (C-1) of the lactose moiety significantly influences the compound's three-dimensional structure and its interaction with biological targets. The primary goal is to selectively form the β-glycosidic linkage, which is often achieved through carefully designed synthetic strategies that control the approach of the incoming nucleophile.

One effective method for the stereoselective synthesis of glycosyl isothiocyanates involves the use of sugar oxazoline intermediates. acs.orgnih.gov This approach offers a practical route to acylated glycosyl isothiocyanates. The stereochemical outcome of the reaction can be influenced by the reaction conditions. For instance, the reaction of a sugar oxazoline with thiophosgene in the absence of any additive typically leads to the formation of the equatorially oriented isothiocyanate, governed by the reverse anomeric effect. acs.orgnih.gov However, the stereoselectivity can be reversed to favor the axial anomer by the addition of copper(II) chloride, which promotes retention of configuration at the anomeric center. acs.orgnih.gov This tunability is particularly valuable for accessing specific anomers that may be difficult to obtain through other methods. nih.gov

For the synthesis of β-lactopyranosyl phenylisothiocyanate, a similar strategy employing a lactosyl oxazoline precursor could be envisioned. The choice of protecting groups on the lactose backbone is also critical in directing the stereochemical outcome of the glycosylation reaction. Neighboring group participation by a protecting group at the C-2 position, such as an acetyl group, can effectively shield the top face of the pyranose ring, directing the incoming nucleophile to the bottom face to yield the desired β-anomer.

In cases where a mixture of anomers (α and β) is formed, chiral resolution techniques are employed to separate the desired β-isomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful tool for the separation of stereoisomers. rsc.orgrsc.org The choice of the CSP is critical and often involves screening various columns with different chiral selectors, such as cellulose (B213188) or amylose (B160209) derivatives. rsc.org The mobile phase composition, including the choice of solvents and additives, is optimized to achieve baseline separation of the anomers. rsc.orgrsc.org

Another effective method for chiral separation is capillary electrophoresis (CE). nih.govnih.gov This technique offers high separation efficiency and requires only small amounts of sample. Chiral selectors, such as cyclodextrins and their derivatives, are added to the background electrolyte to facilitate the separation of enantiomers or diastereomers. nih.govnih.gov The type and concentration of the chiral selector, as well as the pH of the buffer, are key parameters that are adjusted to optimize the resolution. nih.gov

The following table summarizes the key aspects of stereoselective synthesis and chiral resolution techniques applicable to β-lactopyranosyl phenylisothiocyanate.

| Technique | Principle | Key Parameters for Optimization | Application to this compound |

| Stereoselective Glycosylation (Oxazoline Method) | Use of a sugar oxazoline intermediate to control the stereochemistry at the anomeric carbon. | Presence of additives (e.g., copper(II) chloride), nature of protecting groups, solvent, temperature. | Synthesis of the β-anomer by controlling the reaction conditions to favor the desired stereochemical outcome. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of stereoisomers with a chiral stationary phase. | Chiral stationary phase chemistry, mobile phase composition (solvents, additives), flow rate, temperature. | Separation of α and β anomers of lactopyranosyl phenylisothiocyanate. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of stereoisomers in the presence of a chiral selector in the electrolyte. | Type and concentration of chiral selector (e.g., cyclodextrins), buffer pH, voltage, temperature. | High-efficiency separation of lactopyranosyl phenylisothiocyanate anomers. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of β-lactopyranosyl phenylisothiocyanate can be made more environmentally benign by incorporating green chemistry strategies in both the formation of the isothiocyanate group and the glycosylation step.

Traditional methods for the synthesis of isothiocyanates often involve toxic reagents like thiophosgene or carbon disulfide. digitellinc.commdpi.com Green alternatives focus on the use of less hazardous starting materials and reaction conditions. One promising approach is the synthesis of isothiocyanates from primary amines and carbon disulfide in water, using sodium persulfate (Na₂S₂O₈) as a desulfurization agent. rsc.orgrsc.org This method avoids the use of volatile organic solvents and offers good chemoselectivity. rsc.orgrsc.org Another sustainable method involves the sulfurization of isocyanides with elemental sulfur, which is an abundant and low-cost industrial byproduct. digitellinc.commdpi.com This reaction can be catalyzed by amines, further enhancing its green credentials. digitellinc.com Microwave-assisted synthesis in aqueous media has also been shown to be a highly efficient and green protocol for preparing isothiocyanates, often leading to higher yields in significantly shorter reaction times compared to conventional heating. tandfonline.com

For the glycosylation step, which involves the formation of the β-glycosidic bond, several green chemistry approaches have been developed. The use of ionic liquids as solvents in glycosylation reactions has been explored as a greener alternative to volatile organic compounds. rsc.orgresearchgate.net Ionic liquids can facilitate the reaction and can often be recycled. Supercritical carbon dioxide (scCO₂) is another environmentally friendly solvent that can be used for glycosylation reactions. semanticscholar.org Utilizing scCO₂ avoids the use of hazardous solvents and can lead to clean reaction profiles. semanticscholar.org Furthermore, enabling technologies such as ultrasound-assisted glycosylation can lead to improved reaction efficiency and reduced reaction times, contributing to a greener process. rsc.org

The application of these green chemistry principles to the synthesis of β-lactopyranosyl phenylisothiocyanate can significantly reduce its environmental impact. A potential green synthetic route could involve the synthesis of phenylisothiocyanate using an aqueous-based method or a sulfur-based approach, followed by a glycosylation reaction with a protected lactose derivative in a green solvent like an ionic liquid or supercritical CO₂.

The table below outlines some green chemistry approaches applicable to the synthesis of β-lactopyranosyl phenylisothiocyanate.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Isothiocyanate Formation | Use of thiophosgene or carbon disulfide in organic solvents. | Synthesis from primary amines and CS₂ in water with Na₂S₂O₈. rsc.orgrsc.org | Use of water as a solvent, avoids toxic reagents. |

| Sulfurization of isocyanides with elemental sulfur. digitellinc.commdpi.com | Utilizes an industrial byproduct, avoids highly toxic reagents. | ||

| Microwave-assisted synthesis in water. tandfonline.com | Reduced reaction times, higher yields, energy efficiency. | ||

| Glycosylation | Use of volatile organic solvents (e.g., dichloromethane, acetonitrile). | Glycosylation in ionic liquids. rsc.orgresearchgate.net | Recyclable solvent, low volatility. |

| Glycosylation in supercritical CO₂. semanticscholar.org | Environmentally benign solvent, easy product separation. | ||

| Ultrasound-assisted glycosylation. rsc.org | Increased reaction rates, shorter reaction times. |

Structural Elucidation and Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for identifying and characterizing chromophoric systems within a molecule. In Beta-lactopyranosyl phenylisothiocyanate, the sole chromophore that absorbs light in the 200-400 nm range is the phenylisothiocyanate moiety. The lactopyranosyl group, being a sugar, is transparent in this region.

The electronic absorption spectrum of the phenylisothiocyanate group is primarily characterized by π → π* transitions associated with the aromatic benzene (B151609) ring and electronic transitions involving the isothiocyanate (-N=C=S) group. A detailed study of phenylisothiocyanate (PITC) revealed absorption bands corresponding to S2(A'), S6(A'), and S7(A') excited states. nih.gov The resulting UV-Vis spectrum typically displays a strong absorption maximum (λmax) around 245 nm. chemicalbook.com Aromatic isothiocyanates may also display a characteristic absorption band in the region of 300–320 nm, attributed to n → π* transitions of the conjugated system. chemicalpapers.com The attachment of the bulky, non-chromophoric lactopyranosyl group is expected to have a minor bathochromic or hypsochromic effect on these absorption maxima due to steric and electronic influences, with the exact values being solvent-dependent.

| Chromophore/Compound | Typical λmax (nm) | Associated Electronic Transition | Reference |

|---|---|---|---|

| Phenylisothiocyanate | ~245 | π → π | chemicalbook.com |

| Substituted Phenylisothiocyanates | 300 - 320 | n → π | chemicalpapers.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides definitive proof of a molecule's constitution by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. wikipedia.org

For this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. While a specific, publicly available crystal structure for this exact compound was not identified, the technique would be capable of:

Unambiguously confirming the β-anomeric configuration at the C1 carbon of the glucose unit linked to the phenylisothiocyanate group.

Determining the preferred conformation of both the glucose and galactose pyranose rings, which are expected to adopt stable chair conformations.

Providing precise measurements of all bond lengths and angles, including those within the phenylisothiocyanate moiety and the glycosidic linkage.

Elucidating the crystal packing arrangement , revealing intermolecular interactions such as hydrogen bonding involving the hydroxyl groups of the lactose (B1674315) unit, which govern the solid-state architecture.

The data generated from such an analysis are extensive and would populate a standard crystallographic information file (CIF).

| Parameter Type | Examples of Information Obtained |

|---|---|

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁, C2) |

| Bond Lengths (Å) | C1-N, N=C, C=S, C-O (glycosidic) |

| Bond Angles (°) | C-N=C, N=C=S, C-O-C |

| Torsion Angles (°) | Defines the 3D orientation of substituents and ring puckering |

| Hydrogen Bond Geometry | Donor-Acceptor distances (Å) and angles (°) |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are spectroscopic methods that provide information about the stereochemistry of chiral molecules. researchgate.net These methods rely on the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.gov this compound is an inherently chiral molecule due to the numerous stereocenters within the lactose backbone.

The application of CD spectroscopy is particularly insightful. When a chromophore, in this case, the phenylisothiocyanate group, is located in a chiral environment, it gives rise to a phenomenon known as the Cotton effect . wikipedia.orgaccessscience.com The Cotton effect is the characteristic S-shaped curve in an ORD spectrum or the appearance of positive or negative peaks in a CD spectrum in the wavelength region where the chromophore absorbs light. mgcub.ac.in

For this compound, the electronic transitions of the phenylisothiocyanate chromophore (around 245-320 nm) will exhibit a CD signal. The sign of the Cotton effect (positive or negative) is directly correlated to the absolute configuration of the stereocenters proximal to the chromophore, most significantly the anomeric carbon (C1). Therefore, the sign of the CD band corresponding to the λmax of the phenylisothiocyanate group can be used to confirm the β-configuration of the anomeric linkage by comparing it to empirically derived rules or to structurally related compounds. A positive Cotton effect is observed when the optical rotation first increases with decreasing wavelength, while a negative effect shows an initial decrease. wikipedia.orgmgcub.ac.in

| Wavelength (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |

|---|---|---|---|

| ~310 | Positive or Negative | Δε value | n → π* transition |

| ~245 | Positive or Negative | Δε value | π → π* transition |

Structure Activity Relationship Sar Studies

Systematic Modification of the Phenylisothiocyanate Moiety and its Impact on Biological Activity

The phenylisothiocyanate moiety is a key pharmacophore, and its modification can significantly alter the biological activity of the parent compound. Research on various aromatic isothiocyanates suggests that the electronic properties and steric bulk of substituents on the phenyl ring play a critical role in their interaction with biological targets.

Systematic modifications to this ring, such as the introduction of electron-donating or electron-withdrawing groups, could modulate the electrophilicity of the isothiocyanate carbon atom, thereby affecting its reactivity with nucleophilic residues in biological targets like proteins. The position of these substituents (ortho, meta, or para) would also be expected to impact activity by altering the molecule's conformation and binding orientation within a target's active site. For example, a study on various isothiocyanates demonstrated that aromatic ITCs were more effective in inhibiting the growth of certain pathogens than aliphatic ITCs, highlighting the importance of the aromatic ring. nih.gov

Table 1: Postulated Impact of Phenyl Ring Substituents on the Biological Activity of Beta-lactopyranosyl phenylisothiocyanate Analogs

| Substituent Type | Position | Expected Impact on Activity | Rationale |

| Electron-donating (e.g., -OCH₃, -CH₃) | Para | Potentially decrease | May reduce the electrophilicity of the isothiocyanate group. |

| Electron-withdrawing (e.g., -NO₂, -CF₃) | Para | Potentially increase | May enhance the electrophilicity of the isothiocyanate group, promoting target interaction. |

| Halogens (e.g., -F, -Cl, -Br) | Ortho, Meta, Para | Variable | Can alter both electronic properties and steric hindrance, leading to unpredictable effects on activity. |

| Bulky groups (e.g., -t-butyl) | Any | Potentially decrease | May introduce steric hindrance that prevents optimal binding to the target site. |

It is important to note that these are generalized predictions based on related compounds, and empirical testing would be necessary to confirm these hypotheses for this compound.

Systematic Modification of the Beta-Lactopyranosyl Moiety and its Impact on Biological Activity

The beta-lactopyranosyl (lactose) moiety is another crucial component of the molecule, likely influencing its pharmacokinetic properties such as solubility, transport, and metabolism. The sugar group can also play a direct role in target recognition and binding.

The presence of a sugar moiety can enhance the stability of the isothiocyanate. mdpi.com In the case of moringa isothiocyanates, an additional sugar group was found to contribute to their stability. mdpi.com This suggests that the lactopyranosyl group in this compound may confer greater stability compared to the non-glycosylated phenylisothiocyanate.

Modifications to the sugar portion, such as altering the stereochemistry of the hydroxyl groups, replacing them with other functional groups, or changing the glycosidic linkage, would be expected to have a profound impact on biological activity. For example, the orientation and number of hydroxyl groups can affect the molecule's ability to form hydrogen bonds with target proteins.

Table 2: Potential Effects of Modifying the Beta-Lactopyranosyl Moiety

| Modification | Potential Consequence |

| Epimerization of hydroxyl groups | Altered hydrogen bonding capacity and target recognition. |

| O-acylation or O-alkylation of hydroxyls | Increased lipophilicity, potentially affecting cell permeability and target binding. |

| Replacement of the lactose (B1674315) unit with other sugars (e.g., glucose, galactose) | Changes in solubility, metabolic stability, and specific interactions with sugar-binding proteins or transporters. |

| Anomeric configuration (α vs. β) | Significant impact on the overall three-dimensional shape and binding affinity. |

Influence of Linker Length and Flexibility on Molecular Interactions

While this compound itself does not have a distinct linker between the sugar and the aromatic ring, in related synthetic analogs, the introduction of a linker of varying length and flexibility can be a key strategy to optimize biological activity. Studies on arylalkyl isothiocyanates have demonstrated that the length of the alkyl chain connecting the phenyl ring to the isothiocyanate group is a critical determinant of their inhibitory potency against certain enzymes. For instance, increasing the chain length from a benzyl (B1604629) to a phenethyl, phenylbutyl, or phenylhexyl group has been shown to enhance the inhibitory activity of some isothiocyanates. nih.gov

This suggests that if a linker were to be introduced between the lactopyranosyl and phenylisothiocyanate moieties, its length and flexibility would be important parameters to optimize. A linker could provide the necessary spatial orientation for the two key moieties to interact optimally with their respective binding pockets on a biological target. A flexible linker might allow for an induced-fit binding, while a more rigid linker could pre-organize the molecule in a bioactive conformation, potentially increasing affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found in the reviewed literature, QSAR studies on other classes of isothiocyanates have been performed. wur.nl

For a series of this compound analogs, a QSAR study would typically involve the calculation of various molecular descriptors, such as:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular weight, molar volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

By correlating these descriptors with the observed biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares, a predictive QSAR model could be developed. Such a model would be invaluable for designing new, more potent analogs and for predicting the activity of untested compounds. For example, a QSAR study on sulforaphane (B1684495) analogues established a reliable model for predicting their inducer potencies. nih.gov

Pharmacophore Elucidation for Target Binding

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Although a specific pharmacophore model for this compound has not been reported, one can be hypothesized based on its structure and the general understanding of isothiocyanate bioactivity.

The key pharmacophoric features of this compound likely include:

An electrophilic center: The carbon atom of the isothiocyanate group (-N=C=S), which can form covalent bonds with nucleophilic residues (e.g., cysteine) on target proteins. mdpi.com

Aromatic/hydrophobic region: The phenyl ring, which can engage in hydrophobic or pi-stacking interactions within the target's binding site.

Hydrogen bond donors and acceptors: The numerous hydroxyl groups on the beta-lactopyranosyl moiety, which can form a network of hydrogen bonds with the target, contributing to binding affinity and specificity.

A ligand-based pharmacophore model could be developed from a set of active analogs. mdpi.com This model would define the spatial arrangement of these key features required for biological activity. Such a model would serve as a 3D query for virtual screening of chemical databases to identify novel, structurally diverse compounds with the potential for similar biological activity. For instance, a ligand-based pharmacophore model for sulforaphane analogues comprised hydrophobic, aromatic, and hydrogen bond acceptor sites. nih.gov

Mechanistic Investigations of Biological Effects

Gene Expression Analysis (Transcriptomics) in Response to Compound Exposure

Transcriptomics, typically using RNA-sequencing (RNA-seq), provides a global view of how isothiocyanates alter gene expression. These studies reveal that ITCs can dynamically and substantially reprogram the transcriptome of both normal and cancerous cells. nih.gov

For example, treating prostate cancer cells with sulforaphane (B1684495) leads to distinct changes in their gene expression profiles. nih.gov Network analysis of the genes altered by SFN treatment in these cells pointed to the transcription factor Specificity protein 1 (Sp1) as a key mediator of these changes. nih.gov In another study, transcriptomic analysis of hepatocellular carcinoma cells treated with PEITC revealed the activation of the MAPK, PI3K-Akt, and p53 signaling pathways. nih.govpeerj.com

Integrated transcriptomic and metabolomic analyses have also been employed to uncover protective mechanisms. In one such study, sulforaphane was found to regulate genes involved in glutathione (B108866), beta-alanine, and arginine and proline metabolism, leading to an increase in the abundance of the metabolite spermine, which in turn protected cells from toxicity. mdpi.com

Selected Genes and Pathways Modulated by Isothiocyanates at the Transcriptional Level:

| Gene/Pathway Category | Specific Examples | Cellular Process Affected |

| Antioxidant Response | NQO1, HMOX1, GSTs | Upregulation of Phase II detoxification and antioxidant enzymes via the Nrf2 pathway. mdpi.comnih.govoup.com |

| Cell Cycle Control | Cyclin B1 (downregulated), p21 (upregulated) | Induction of cell cycle arrest, typically at the G2/M phase. nih.gov |

| Apoptosis | Bax (upregulated), Bcl-2 (downregulated) | Promotion of programmed cell death. nih.gov |

| DNA Repair | Various DNA repair genes | Modulation of alternative splicing of DNA repair genes, potentially enhancing cellular protection. mdpi.com |

| Inflammation | NF-κB target genes (downregulated) | Suppression of inflammatory responses. mdpi.comoup.com |

| Metabolism | CYP79F1, MAM1, St5b-2 | Regulation of glucosinolate and sulforaphane metabolism in plants. nih.govplos.org |

These transcriptomic changes underscore the ability of ITCs to fundamentally alter cellular programming, shifting the balance towards cytoprotection in normal cells and cytotoxicity in cancer cells.

Metabolomic Profiling to Understand Metabolic Perturbations

Metabolomics provides a snapshot of the small-molecule metabolites within a cell or biological system, offering insights into the metabolic consequences of compound exposure. Studies with sulforaphane have revealed significant perturbations in cellular metabolism.

In estrogen receptor-positive breast cancer cells, SFN was found to reverse metabolic changes induced by estradiol. nih.gov The most significant alterations were observed in pathways related to glycolysis, energy metabolism, and the metabolism of amino acids, purines, and folic acid. nih.gov This suggests that SFN's anticancer effects may be partly mediated by reprogramming cancer cell metabolism. nih.gov

Metabolomic approaches have also been used to identify biomarkers of exposure and effect. In a study on secondhand smoke-induced lung damage in mice, metabolomic analysis of serum and lung tissue identified several metabolites, including taurine, glycerol, and creatine, that were altered by smoke exposure and partially normalized by sulforaphane treatment. nih.gov This highlights the potential of metabolomics to understand the systemic effects of ITCs.

Metabolic Pathways Significantly Perturbed by Sulforaphane:

| Metabolic Pathway | Key Observations | Potential Implication |

| Glycolysis & Energy Metabolism | Altered levels of glycolytic intermediates. | Reversal of the Warburg effect in cancer cells. nih.gov |

| Amino Acid Metabolism | Changes in the levels of various amino acids, such as arginine and leucine. nih.govnih.gov | Impact on protein synthesis and cellular signaling. |

| Folic Acid Metabolism | Perturbations in metabolites related to the folate cycle. | Influence on DNA synthesis and methylation status. nih.gov |

| Purine (B94841) Metabolism | Altered levels of purine metabolites. | Effects on nucleic acid synthesis and energy transfer. nih.gov |

| Glutathione Metabolism | Regulation of genes involved in glutathione pathways. mdpi.com | Enhancement of cellular antioxidant capacity. |

Cell-Based Assays for Pathway Activation/Inhibition

Cell-based assays are crucial for validating the findings from 'omics' studies and for dissecting the specific effects of compounds on cellular pathways. A wide variety of such assays have been used to characterize the activity of isothiocyanates.

For instance, the induction of apoptosis is a key mechanism of the anticancer activity of ITCs. researchgate.net This is often confirmed using assays such as DAPI staining to observe nuclear condensation and fragmentation, and Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells. nih.govfrontiersin.org The activation of key apoptotic proteins, such as caspase-3 and caspase-9, is measured using activity assays or Western blotting for their cleaved (active) forms. frontiersin.orgresearchgate.netnih.gov

The effect of ITCs on cell cycle progression is typically analyzed by flow cytometry of propidium (B1200493) iodide-stained cells. nih.gov These studies frequently show that compounds like PEITC and SFN cause cell cycle arrest in the G2/M phase. nih.govresearchgate.netnih.gov

To assess the impact on cancer cell metastasis, researchers use transwell migration and invasion assays, which have demonstrated that SFN and PEITC can inhibit these processes. nih.govresearchgate.net The generation of reactive oxygen species (ROS), a common effect of ITCs in cancer cells, is quantified using fluorescent probes like DCFH-DA. frontiersin.orgnih.gov

Elucidation of Molecular Pathways Mediating Cellular Responses

Data from proteomics, transcriptomics, metabolomics, and cell-based assays are integrated to elucidate the complex molecular pathways that mediate the cellular responses to isothiocyanates. Several key signaling pathways have been identified as primary targets.

The Nrf2 Signaling Pathway: This is one of the most well-characterized targets of ITCs. mdpi.comnih.govnih.gov ITCs, like sulforaphane, react with cysteine residues on the Nrf2 inhibitor protein Keap1. This disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. mdpi.com In the nucleus, Nrf2 activates the expression of a large battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes, conferring protection against oxidative stress and carcinogens. mdpi.comnih.govoup.com

The NF-κB Signaling Pathway: Isothiocyanates are potent inhibitors of the pro-inflammatory NF-κB pathway. mdpi.comoup.com This inhibition can occur through multiple mechanisms, including preventing the degradation of the IκB inhibitor protein or directly modifying components of the NF-κB complex. mdpi.com By suppressing NF-κB, ITCs exert powerful anti-inflammatory effects.

MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways—including ERK, p38, and JNK—are critical for regulating cell proliferation, differentiation, and apoptosis. nih.gov ITCs can activate these pathways, often in a context-dependent manner. For example, PEITC has been shown to activate ERK, p38, and JNK in osteosarcoma cells, contributing to the induction of cell death. nih.gov Activation of these pathways is often linked to the generation of ROS. frontiersin.orgnih.gov

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation and is often hyperactivated in cancer. nih.gov Sulforaphane has been shown to inhibit the PI3K/Akt/mTOR pathway, which contributes to its ability to suppress cancer cell growth and induce apoptosis. nih.gov

Apoptotic Pathways: ITCs induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases. researchgate.netnih.gov For instance, PEITC has been found to covalently modify the pro-apoptotic protein BID, enhancing its activity. nih.gov

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Beta-lactopyranosyl phenylisothiocyanate. Its versatility allows for separation from complex mixtures and quantification with high precision. The methodology is largely adapted from established procedures for phenylisothiocyanate (PITC) derivatives of amino sugars and other glycosides. nih.govnih.gov

A typical HPLC setup involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net

Due to the presence of the phenylisothiocyanate group, the compound exhibits strong absorbance in the ultraviolet (UV) region, making UV/Vis detection a straightforward and robust method for quantification. The phenyl ring conjugated with the isothiocyanate group creates a chromophore that is readily detectable.

The detection wavelength is typically set around 254 nm, a common wavelength for analyzing PITC-derivatized compounds, as it provides a good signal-to-noise ratio. nih.govthermofisher.com Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a purified standard. This method is highly reproducible and suitable for routine analysis and purity assessment. nih.gov

Table 1: Representative HPLC-UV Conditions for PITC-Containing Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.05 M Ammonium Acetate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Expected Retention Time | Dependent on exact conditions, typically 10-15 min |

For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). This technique is particularly valuable for identifying the compound in complex biological matrices and for characterizing its metabolites or reaction products. creative-proteomics.com Electrospray ionization (ESI) is a common ionization source for this class of molecules, as it is a soft ionization technique that typically keeps the glycosidic bond intact and generates a strong signal for the molecular ion. researchgate.netcreative-proteomics.com

In positive ion mode, the protonated molecule [M+H]⁺ would be a primary target for detection. Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. creative-proteomics.com By inducing fragmentation of the parent ion (a technique known as collision-induced dissociation or CID), a characteristic fragmentation pattern is produced. This pattern would likely include fragments corresponding to the loss of the sugar moiety and fragments of the lactopyranosyl ring, providing definitive structural confirmation. creative-proteomics.com

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value/Ion |

|---|---|

| Chemical Formula | C₁₉H₂₅NO₉S |

| Molecular Weight | 459.47 g/mol |

| Primary Ion (ESI+) | [M+H]⁺ at m/z 460.13 |

| Common Adduct (ESI+) | [M+Na]⁺ at m/z 482.11 |

| Key MS/MS Fragment | m/z 136.01 (Phenylisothiocyanate) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability, which are characteristic of glycosides. vt.edu To make the compound suitable for GC analysis, a derivatization step is required to convert the polar hydroxyl groups of the lactose (B1674315) moiety into more volatile and thermally stable groups.

A common derivatization procedure for carbohydrates is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) ethers. nih.gov Following derivatization, the resulting volatile compound can be separated on a GC column and detected by mass spectrometry. The mass spectrum would provide a unique fragmentation pattern corresponding to the derivatized molecule, allowing for sensitive detection and quantification. phytopharmajournal.com This method, while powerful, is more laborious than HPLC due to the additional sample preparation steps. mdpi.com

Capillary Electrophoresis (CE) for Purity and Interaction Studies

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for analyzing this compound. CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. longdom.org While the target compound is neutral, its analysis can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants (like sodium dodecyl sulfate) to form micelles. The neutral analyte partitions between the aqueous buffer and the micelles, allowing for separation based on its hydrophobicity.

CE is known for its high separation efficiency, short analysis times, and minimal sample consumption. longdom.org It is particularly well-suited for purity analysis, capable of separating closely related impurities or degradation products. Furthermore, CE can be used to study interactions, such as the binding of the isothiocyanate to proteins, by observing changes in the electrophoretic mobility of the protein after reaction. nih.gov Detection is typically performed by UV absorbance at 254 nm, similar to HPLC.

Spectrophotometric Assays for Reactivity and Adduct Formation

Simple UV/Vis spectrophotometry can be employed to study the reactivity of the isothiocyanate group and monitor the formation of adducts. The isothiocyanate functional group (-N=C=S) readily reacts with nucleophiles such as the thiol group of cysteine or the amino group of lysine. This reaction leads to the formation of a thiourea (B124793) or dithiocarbamate (B8719985) derivative, which will likely have a different UV absorbance spectrum compared to the parent compound.

By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. For instance, the reaction of this compound with an excess of a model nucleophile (e.g., N-acetylcysteine) can be followed spectrophotometrically to quantify its reactivity. This approach is valuable for screening potential biological targets and understanding the compound's mechanism of action.

Radiometric or Fluorescent Labeling for Tracing and Quantification

For highly sensitive detection, particularly in biological systems, radiometric or fluorescent labeling techniques can be employed.

Radiometric Labeling: The compound can be synthesized using precursors containing a radioactive isotope, such as Carbon-14 (¹⁴C) in the phenyl ring or Sulfur-35 (³⁵S) in the isothiocyanate group. The resulting radiolabeled this compound can be traced and quantified in complex biological samples (e.g., cell lysates, plasma) using techniques like liquid scintillation counting or autoradiography after separation by HPLC or electrophoresis. This method offers exceptional sensitivity for metabolic and disposition studies.

Fluorescent Labeling: Alternatively, the compound can be reacted with a fluorescent probe that specifically targets either the sugar moiety or the isothiocyanate group. More commonly, the reactivity of the isothiocyanate itself can be exploited. For example, its reaction with a fluorescently-tagged amine or thiol would yield a fluorescent product that can be detected with extremely high sensitivity using fluorescence detectors coupled with HPLC or CE. researchgate.net This approach is useful for quantifying trace amounts of the compound or visualizing its localization within cells or tissues.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as Beta-lactopyranosyl phenylisothiocyanate, might interact with a protein target. Such simulations could provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the binding process.

Currently, there are no published studies detailing the molecular docking of this compound with any specific biological target. Therefore, no data on its binding energy, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or potential protein targets can be provided.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility, the stability of its various conformations, and the dynamics of its interaction with a target protein upon binding. This would provide a more dynamic picture of the binding process than the static view offered by molecular docking.

As with molecular docking, there is a lack of published research on molecular dynamics simulations specifically involving this compound. Consequently, information regarding its conformational landscape and the dynamic nature of its potential interactions with biological macromolecules is not available.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are employed to investigate the electronic structure, reactivity, and other physicochemical properties of molecules with a high degree of accuracy. For this compound, QM methods could be used to calculate properties such as its molecular orbital energies, electrostatic potential, and to predict its reactivity towards different chemical species.

There are no specific QM studies reported in the scientific literature for this compound. As a result, detailed information on its electronic properties and predicted reactivity from a quantum mechanical perspective is unavailable.

De Novo Design of Novel this compound Analogs

De novo design involves the computational creation of novel molecules with desired properties. This approach could be used to design analogs of this compound with potentially improved activity, selectivity, or other pharmacological properties. The process typically involves assembling molecular fragments or growing a molecule within the binding site of a target protein.

The absence of a defined biological target and binding mode for this compound in the literature means that no de novo design studies for its analogs have been reported.

Homology Modeling for Target Protein Structure Prediction

Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure is not. This is achieved by using the known structure of a homologous protein as a template. If a specific protein target for this compound were identified, but its structure was unknown, homology modeling could be used to generate a model for use in subsequent docking and dynamics studies.

As no specific protein targets for this compound have been identified in the literature, there have been no homology modeling studies conducted in this context.

While the computational and theoretical methods outlined above are integral to modern chemical and biological research, they have not yet been applied to the study of this compound, based on currently available scientific literature. Future research in these areas would be invaluable for characterizing this compound at a molecular level and exploring its potential applications.

Applications in Chemical Biology and Research Tools

Development as Molecular Probes for Biomolecule Structure and Function

Beta-lactopyranosyl phenylisothiocyanate serves as a valuable precursor for the development of molecular probes designed to investigate the structure and function of biomolecules, particularly proteins. The isothiocyanate group provides a reactive handle for covalent attachment to amine-containing molecules, such as the lysine residues on a protein surface. The lactose (B1674315) moiety can then act as a recognition element for carbohydrate-binding proteins (lectins) or as a reporter group.

The synthesis of neoglycoconjugates is a primary application in this area. By reacting this compound with a protein, a "glyco-probe" is created. These probes are instrumental in studying protein-carbohydrate interactions, which are fundamental to many biological processes, including cell-cell recognition, signaling, and pathogen binding. The attachment of the lactose unit allows researchers to investigate the binding specificity and affinity of lectins and other carbohydrate-binding proteins.

Utilization as Cross-linking Agents for Immobilization of Biomolecules

The reactivity of the isothiocyanate group with primary amines makes this compound a useful cross-linking agent for the immobilization of biomolecules onto solid supports. This is a critical step in the development of various biochemical assays and research tools. For instance, proteins can be immobilized on surfaces that have been functionalized with amine groups. The addition of this compound can then link the biomolecule to the surface through a stable thiourea (B124793) bond.

This immobilization strategy is employed in various applications, including:

Affinity chromatography: A protein with an affinity for lactose can be immobilized to create a column for purifying its binding partners.

Enzyme reactors: Immobilizing an enzyme on a solid support can enhance its stability and allow for its reuse in catalytic processes.

Diagnostic assays: Antibodies or antigens can be immobilized on a surface for use in enzyme-linked immunosorbent assays (ELISAs) and other diagnostic tests.

Building Blocks for the Synthesis of Bioconjugates

This compound is a key building block in the synthesis of a wide array of bioconjugates. The formation of a thiourea linkage is a robust and efficient method for connecting the carbohydrate moiety to other molecules of interest. nih.gov This strategy has been used to create complex architectures such as glycodendrimers and glycoclusters. nih.gov

These multivalent structures present multiple copies of the lactose unit, which can lead to a significant enhancement in binding affinity for target proteins through the "cluster glycoside effect." The synthesis typically involves the reaction of a polyvalent amine-containing scaffold, such as a dendrimer or a polymer, with this compound. nih.gov The resulting neoglycoconjugates are powerful tools for studying multivalent carbohydrate-protein interactions. nih.gov

| Scaffold Type | Linkage Chemistry | Resulting Bioconjugate | Application |

| Poly(amidoamine) (PAMAM) Dendrimer | Thiourea | Glycodendrimer | Study of multivalent lectin binding |

| Polylysine | Thiourea | Glycopolymer | Probing carbohydrate-protein interactions |

| Carrier Proteins (e.g., BSA) | Thiourea | Neoglycoprotein | Eliciting immune responses, lectin studies |

Functionalization of Research Materials (e.g., Microarrays, Biosensors)

The ability to attach carbohydrate moieties to surfaces is crucial for the development of modern research materials like microarrays and biosensors. This compound and similar glycosyl isothiocyanates are employed to functionalize amine-modified surfaces, creating carbohydrate arrays. nih.gov These arrays can be used to screen for carbohydrate-binding proteins or to profile the specificity of known lectins. nih.gov

In the context of biosensors, the immobilization of this compound on a sensor chip can be used to detect the presence of specific bacteria or viruses that recognize lactose. google.com The binding event can be detected by various methods, such as surface plasmon resonance (SPR) or quartz crystal microbalance (QCM), providing a sensitive and label-free detection method. google.com

Use in Glycobiology Research for Studying Carbohydrate-Protein Interactions

A central application of this compound in glycobiology is in the synthesis of tools to study carbohydrate-protein interactions. Neoglycoconjugates prepared from this compound are used to investigate the binding of lectins, which are proteins that specifically recognize carbohydrates. These interactions are pivotal in a multitude of biological phenomena.

By presenting lactose in a controlled manner, either monovalently on a protein or multivalently on a dendrimer, researchers can dissect the fine details of lectin binding. This includes determining binding constants, specificity for different carbohydrate structures, and the influence of multivalency on binding avidity. Such studies are essential for understanding the roles of lectins in health and disease, including their involvement in inflammation, cancer, and infection. nih.gov

Application in Enzyme Activity Modulation and Inhibition Studies

Glycosyl isothiocyanates and their derivatives have been explored as precursors for the synthesis of enzyme inhibitors, particularly for glycosidases. acs.org The thiourea linkage formed from the isothiocyanate can mimic the transition state of the enzymatic reaction or interact with key residues in the active site, leading to inhibition.

While direct studies on this compound as an enzyme inhibitor are not widely reported, the general strategy of using glycosyl isothiocyanates to generate libraries of potential inhibitors is a recognized approach in medicinal chemistry. These compounds can be tested for their ability to modulate the activity of enzymes involved in carbohydrate metabolism, which are targets for various diseases, including diabetes and viral infections. acs.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Analog Discovery

The future synthesis of Beta-lactopyranosyl phenylisothiocyanate and its derivatives is poised for significant advancement, moving beyond traditional methods toward more efficient, stereoselective, and environmentally benign strategies. While established methods for creating glycosyl isothiocyanates exist, such as those starting from sugar oxazolines with thiophosgene (B130339) or employing tandem Staudinger/aza-Wittig reactions, there are numerous avenues for innovation. sci-hub.stnih.gov

Future research should focus on:

Green Chemistry Approaches: Developing synthetic routes that avoid toxic reagents like thiophosgene and minimize harsh reaction conditions. nih.gov The use of elemental sulfur or novel thiocarbonyl transfer reagents presents a promising alternative that warrants further exploration for glycosylated substrates. rsc.orgmdpi.com

Stereoselective Glycosylation: Refining catalytic methods that allow for precise control over the anomeric configuration (α or β) is critical. The use of specific catalysts, such as copper(II) chloride, has shown promise in directing stereochemistry, and further exploration of Lewis acid catalysis could yield highly selective pathways. sci-hub.stresearchgate.net

Combinatorial Analog Synthesis: A key unexplored area is the creation of a diverse library of analogs to probe structure-activity relationships. Future efforts should involve modifying both the glycan and the aromatic components. Variations could include altering the sugar moiety (e.g., using glucose, galactose, or mannose), changing the protecting groups on the sugar to modulate solubility and bioavailability, and substituting the phenyl ring to alter electronic properties and steric bulk.

Table 1: Future Synthetic Strategies and Research Goals

| Synthetic Strategy | Key Reagents/Approach | Primary Research Goal | Potential Advantage |

|---|---|---|---|

| Catalytic Stereocontrol | Lewis Acids (e.g., Copper(II) chloride), Phase-Transfer Catalysts | Achieve >99% stereoselectivity for the β-anomer. | Increased yield of the desired isomer; reduced purification costs. |

| Green Thiocarbonylation | Elemental Sulfur, Diethyl Phosphonate, Langlois Reagent | Replace toxic thiophosgene with sustainable alternatives. | Improved safety profile; reduced environmental impact. rsc.org |

| Solid-Phase Synthesis | Resin-bound Glycosyl Donors | Enable rapid synthesis of a combinatorial library of analogs. | High-throughput screening and accelerated SAR studies. |

| Enzymatic Synthesis | Engineered Glycosyltransferases or Myrosinase variants | Develop a biocatalytic route for synthesis. | High specificity; mild reaction conditions; potential for novel structures. |

Deeper Mechanistic Insights into Molecular Targets and Pathways

The biological activity of common isothiocyanates like sulforaphane (B1684495) is often linked to their ability to induce apoptosis and modulate cellular defense pathways, such as the Keap1-Nrf2 antioxidant response. oregonstate.edumostwiedzy.pl However, it is crucial to determine if this compound follows these canonical pathways or possesses a unique mechanism of action conferred by its sugar component.

Future mechanistic studies should prioritize:

Target Deconvolution: Identifying the specific intracellular proteins that covalently react with this compound. The lactopyranosyl group may guide the molecule to different subcellular compartments or protein targets compared to its non-glycosylated counterparts. Techniques like chemical proteomics, using the compound as a probe to pull down binding partners, will be invaluable.

Pathway Analysis: Moving beyond the usual suspects (e.g., Nrf2, NF-κB), researchers should investigate the compound's impact on glycosylation-dependent signaling pathways. It is plausible that the molecule could interact with lectins, glycosidases, or other sugar-binding proteins, thereby modulating pathways not typically associated with isothiocyanates. nih.gov

Role of the Glycosidic Bond: Investigating the metabolic fate of the compound within the cell is critical. Research must determine whether the glycosidic bond is stable or if it is cleaved by cellular enzymes. The activity could stem from the intact molecule, the released phenylisothiocyanate aglycone, or both, each potentially having distinct targets and effects.

Investigation of Unconventional Biological Activities

While the anticancer properties of isothiocyanates are well-documented, the unique structure of this compound suggests it may possess novel biological functions beyond this area. bohrium.commdpi.com Future research should broaden the scope of biological screening to uncover these unconventional activities.

Promising unexplored avenues include:

Modulation of Gut Microbiota: Given its sugar-like structure, the compound could selectively interact with and modulate the composition of the human gut microbiome. nih.gov Future studies could assess its impact on bacterial growth and metabolism, which could have implications for inflammatory bowel disease or metabolic disorders.

Cardioprotective Effects: Recent studies have identified certain isothiocyanates as hydrogen sulfide (B99878) (H₂S) donors, a molecule with significant cardioprotective effects. nih.gov Investigating whether this compound can release H₂S in physiological conditions could open up entirely new therapeutic applications in cardiovascular medicine.

Neuroprotective Activity: Some isothiocyanates, notably sulforaphane, have shown neuroprotective effects by activating the Nrf2 pathway. researchgate.net The potential for the bulky, polar this compound to cross the blood-brain barrier and exert similar or novel neuroprotective effects remains a completely unexplored but potentially fruitful area of research.

Antimicrobial Properties: The antimicrobial activities of various isothiocyanates have been documented. mdpi.com A systematic investigation into the efficacy of the glycosylated form against a panel of pathogenic bacteria and fungi, particularly drug-resistant strains, is warranted.

Integration with Advanced Omics Technologies

To build a comprehensive understanding of the compound's biological impact, future research must integrate multi-omics approaches. nih.govnih.gov These high-throughput technologies can provide an unbiased, system-wide view of the cellular response to treatment, moving beyond single-target hypotheses. mdpi.com

A proposed multi-omics workflow includes:

Transcriptomics (RNA-Seq): To identify global changes in gene expression following treatment. This can reveal which signaling pathways are most significantly perturbed and generate hypotheses about the compound's mechanism of action.

Proteomics: To identify changes in protein abundance and post-translational modifications. A key application would be to pinpoint proteins that are covalently modified by the isothiocyanate group, providing direct evidence of molecular targets. mdpi.com

Metabolomics: To analyze shifts in cellular metabolite profiles. This can reveal how the compound alters cellular metabolism (e.g., glycolysis, lipid metabolism) and provide insights into its own metabolic breakdown and conjugation within the cell. mdpi.com

Integrative Analysis: The true power of this approach lies in integrating the data from all three omics layers. thebioscan.com For example, observing the upregulation of a specific gene (transcriptomics), a corresponding increase in its protein product (proteomics), and a change in the metabolites related to that protein's function (metabolomics) would provide powerful, multi-layered evidence for a specific mechanism.

Development of Next-Generation Research Tools Based on this compound Scaffolds

The inherent reactivity and structure of this compound make it an ideal starting point for the development of sophisticated chemical biology tools. Isothiocyanates have been successfully used as versatile synthetic intermediates and as covalent warheads for labeling amino acid residues. sci-hub.stmdpi.com

Future development in this area could focus on:

Activity-Based Probes (ABPs): Synthesizing analogs that incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) would allow for the direct visualization and identification of cellular targets. These probes would enable researchers to track the molecule's localization in real-time and identify its binding partners via affinity purification and mass spectrometry.

Affinity Chromatography Resins: Immobilizing this compound onto a solid support could be used to create an affinity matrix. This tool would be invaluable for "fishing" for binding proteins from cell lysates, providing a straightforward method to isolate and identify specific molecular targets that may not be discovered through other means.

Targeted Delivery Vehicles: The lactopyranosyl moiety could be exploited for targeted delivery. For instance, it might be recognized by specific glucose or galactose transporters that are overexpressed on the surface of certain cancer cells, allowing for selective accumulation of the reactive isothiocyanate payload in target tissues.

Theoretical Predictions and Experimental Validation of Structure-Function Relationships

A synergistic approach combining computational modeling with experimental validation will be essential to rationally design future analogs with enhanced potency and specificity. This data-driven cycle of prediction and testing can significantly accelerate the discovery process. A recent study successfully used an in silico approach to screen a library of isothiocyanates for H₂S-releasing properties, demonstrating the power of this strategy. nih.gov

A future workflow should incorporate:

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogs is synthesized and tested, QSAR models can be built to correlate specific structural features (e.g., electronic properties of the phenyl ring, stereochemistry of the sugar) with biological activity. These models can then predict the activity of novel, unsynthesized compounds.

Molecular Docking and Dynamics: For identified protein targets, molecular docking simulations can predict the binding mode and affinity of this compound and its analogs. Molecular dynamics simulations can further refine these models by showing how the compound and its target behave and interact over time.

Experimental Validation Loop: The most promising candidates identified through computational screening must then be synthesized and subjected to biological assays. The results of these experiments—whether they confirm or contradict the theoretical predictions—are then used to refine the computational models, creating a powerful feedback loop that drives the rational design of next-generation compounds.

Table 2: Hypothetical Workflow for a Predictive Structure-Function Study

| Phase | Action | Methodology | Desired Outcome |

|---|---|---|---|

| 1. Prediction | Model compound-target interaction. | Molecular Docking, QSAR | A ranked list of virtual analogs predicted to have high binding affinity or biological activity. |

| 2. Synthesis | Create top-ranked compounds. | Novel Synthetic Pathways (from 10.1) | A physical library of 5-10 high-potential analogs. |

| 3. Testing | Evaluate biological activity. | Cell-based assays, enzymatic assays | Experimental validation of the predicted activity for each analog. |

| 4. Refinement | Feed results back into the model. | Machine Learning, Model Adjustment | An improved, more accurate predictive model for the next round of design. |

Q & A

Q. What are the established synthetic routes for Beta-lactopyranosyl phenylisothiocyanate?

this compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting a glycosyl donor (e.g., peracetylated β-lactopyranose) with phenylisothiocyanate under basic conditions (e.g., potassium hydroxide in dimethylformamide) to form the thiocarbamate linkage . Alternative routes include modifying pre-existing glycosyl derivatives with phenylisothiocyanate to enhance stability or reactivity. Characterization typically employs NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How is this compound utilized in protein sequencing?

This compound is a critical reagent in Edman degradation for N-terminal protein sequencing. It reacts with the terminal amino group under alkaline conditions to form a phenylthiocarbamoyl derivative. Acid cleavage then releases the derivatized amino acid (as a phenylthiohydantoin derivative) for HPLC or mass spectrometry analysis. Sequential reactions enable stepwise identification of amino acid sequences .

Q. What analytical techniques are used to quantify this compound in biological matrices?

Derivatization-based methods are standard. For example:

- HPLC with UV detection : After phenylisothiocyanate derivatization, amino acids or metabolites are separated using reversed-phase columns (C18) and quantified at 254 nm .

- Tandem Mass Spectrometry (LC-MS/MS) : Provides higher sensitivity for low-abundance metabolites, particularly in metabolomics studies. Pre-column derivatization with phenylisothiocyanate enhances ionization efficiency .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from moisture and incompatible substances (e.g., amines).

- Waste Disposal : Follow hazardous waste guidelines due to its reactivity and toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for glycomimetic drug synthesis using this compound?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

- Temperature Control : Reactions often proceed at 25–40°C; elevated temperatures may degrade thiocarbamate bonds.

- Catalysis : Use mild bases (e.g., triethylamine) to avoid side reactions.

- Monitoring : TLC or inline HPLC tracks reaction progress to prevent over-derivatization .

Q. What challenges arise in derivatization workflows with this compound, and how are they mitigated?

Common issues include:

Q. How do discrepancies in metabolite quantification arise when using different derivatization methods?

Discrepancies stem from:

- Derivatization Efficiency : Phenylisothiocyanate may incompletely react with sterically hindered metabolites.

- Matrix Effects : Biological samples with high salt or protein content suppress ionization in LC-MS/MS.

- Method Sensitivity : HPLC-UV detects micromolar ranges, while LC-MS/MS achieves nanomolar sensitivity.

Resolution : Validate methods using spike-and-recovery experiments and internal standards (e.g., isotopically labeled analogs) .

Q. What strategies improve specificity in carbohydrate-protein interaction studies using this compound?

Q. How can researchers design experiments to address conflicting data on this compound’s bioactivity?

Adopt a PICOT framework :

- Population : Define cell lines or model organisms.

- Intervention : Standardize compound concentration and exposure time.

- Comparison : Use positive/negative controls (e.g., non-derivatized analogs).

- Outcome : Measure binding affinity (e.g., Kd) or therapeutic endpoints (e.g., apoptosis).

- Time : Establish time-resolved activity profiles to identify transient effects .

Q. What novel applications are emerging for this compound in targeted drug delivery?

Recent advances include:

- Glycosylated Nanoparticles : Conjugation enhances tumor-targeting via lectin-mediated uptake.

- Prodrug Activation : Thiocarbamate linkages enable pH-sensitive drug release in acidic microenvironments (e.g., cancer cells).

- In Vivo Imaging : Fluorescent derivatives track carbohydrate-binding protein distribution in real time .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.